delta - 6S - Octalactone
CAS No.: 108943-46-0
Cat. No.: VC0149154
Molecular Formula: C8H14O2
Molecular Weight: 142.2
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108943-46-0 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Delta-octalactone has a well-defined molecular structure with several standardized identifiers that facilitate its recognition in chemical databases and literature.
| Identifier | Value |
|---|---|
| IUPAC Name | 6-propyloxan-2-one |
| CAS Registry Number | 698-76-0 |
| Molecular Formula | C₈H₁₄O₂ |
| SMILES (Canonical) | CCCC1CCCC(=O)O1 |
| InChI | InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3 |
| InChI Key | FYTRVXSHONWYNE-UHFFFAOYSA-N |
The molecule contains a six-membered lactone ring with a propyl side chain at position 6 . The S stereochemistry at this position would be a specific configuration of this basic structure.
Physical and Chemical Properties
Delta-octalactone possesses distinct physical and chemical properties that determine its behavior in various applications and environmental contexts.
| Property | Value |
|---|---|
| Molecular Weight | 142.20 g/mol |
| Exact Mass | 142.099379685 g/mol |
| Melting Point | -14°C |
| Boiling Point | 238°C |
| Density | 1.002 g/cm³ |
| Refractive Index | 1.4550 |
| Flash Point | 125°C |
| Specific Gravity | 1.00 |
| Topological Polar Surface Area | 26.30 Ų |
| XlogP | 1.90 |
| Water Solubility | Not miscible or difficult to mix in water |
These properties indicate that delta-octalactone is a liquid at room temperature with limited water solubility . The XlogP value of 1.90 suggests moderate lipophilicity, which is consistent with its use in fragrance applications.
Nomenclature and Synonyms
Delta-octalactone is known by numerous synonyms in scientific literature and commercial applications, reflecting its widespread use and various naming conventions.
This diversity of names can create challenges in literature searches but also demonstrates the compound's significance across multiple disciplines .
Occurrence and Natural Sources
According to the available literature, delta-octalactone has been documented as a volatile flavor component naturally occurring in coconut . This natural presence likely contributed to its early identification and subsequent use in flavoring applications that aim to reproduce coconut notes.
The compound possesses a distinctive organoleptic profile characterized as sweet, fatty, coconut-like, tropical, and dairy-like . This sensory profile makes it valuable in both food flavoring and fragrance applications where these notes are desirable.
While the search results provide limited information on other natural sources, compounds in this class are often found in various fruits, fermented products, and dairy items where lactones contribute significantly to the flavor profile.
Biological Activity and Predicted Targets
Predicted Biological Targets
Computational prediction methods have identified several potential biological targets for delta-octalactone, though experimental validation is still needed for confirmation.
| Target | UniProt ID | Probability | Model Accuracy |
|---|---|---|---|
| Cathepsin D | P07339 | 94.43% | 98.95% |
| Cannabinoid CB2 receptor | P34972 | 91.90% | 97.25% |
| LSD1/CoREST complex | O60341 | 90.38% | 97.09% |
| Transcription intermediary factor 1-alpha | O15164 | 85.42% | 95.56% |
| Nuclear factor NF-kappa-B p105 subunit | P19838 | 84.56% | 96.09% |
| Acetyl-CoA carboxylase 1 | Q13085 | 83.18% | 93.04% |
| C5a anaphylatoxin chemotactic receptor | P21730 | 82.70% | 92.62% |
| Toll-like receptor 4 | O00206 | 80.80% | 92.50% |
| Mineralocorticoid receptor | P08235 | 80.07% | 100.00% |
These predicted interactions suggest potential pharmacological properties that could be explored in future research . The high probability interactions with Cathepsin D and the Cannabinoid CB2 receptor are particularly noteworthy and may warrant experimental investigation.
Proven Biological Targets
Based on the available literature, no experimentally confirmed biological targets have been documented for delta-octalactone . This represents a significant gap in our understanding of the compound's biological activity and highlights an area for future research.
| Parameter | Value | Test System |
|---|---|---|
| LD50 (oral) | >5 g/kg | Rat |
This high LD50 value suggests low acute oral toxicity in mammals , placing it in a favorable position for use in consumer products.
Reproductive and Developmental Toxicity
Studies on reproductive toxicity have been conducted using delta-decalactone (CAS # 705-86-2) as a read-across material due to its structural similarity to delta-octalactone. In an OECD 421/GLP reproduction/developmental toxicity screening test with Sprague Dawley rats, no adverse effects were observed at doses up to 1000 mg/kg/day, establishing this as the No Observed Adverse Effect Level (NOAEL) for both developmental toxicity and fertility endpoints .
The Margin of Exposure (MOE) for delta-octalactone was calculated to be 1,639,344, derived by dividing the NOAEL (1000 mg/kg/day) by the estimated total systemic exposure (0.00061 mg/kg/day) . Furthermore, the total systemic exposure to delta-octalactone (0.61 μg/kg/day) falls below the Threshold of Toxicological Concern (TTC) of 30 μg/kg/day for the reproductive toxicity endpoint of a Cramer Class I material at current usage levels .
| Parameter | Value | Method |
|---|---|---|
| Biodegradation | 85% (28 days); 87% (36 days) | OECD 301F |
| Bioaccumulation potential | 5.162 L/kg | EPI Suite v4.11 |
| Fish LC50 | 436.1 mg/L | RIFM Framework |
| Daphnia magna EC50 (48h) | 21 mg/L (95% CI: 19–24 mg/L) | OECD 202 |
| Algae EC50 (72h) for growth rate | 27 mg/L (95% CI: 25–29 mg/L) | OECD 201 |
| RIFM PNEC | 0.4361 μg/L | - |
These data indicate that delta-octalactone is readily biodegradable and has low bioaccumulation potential. The ecotoxicity values suggest moderate toxicity to aquatic organisms, but risk assessment based on the PEC/PNEC ratio indicates low environmental risk at current usage levels .
Analytical Methods for Detection
Chiral Separation Techniques
For the specific analysis of stereoisomers like delta-6S-octalactone, specialized chromatographic techniques are required. Gas chromatography (GC) with chiral stationary phases has proven effective for the separation of enantiomers of various lactones and related compounds.
Beta-cyclodextrins derivatized with alkyl substituents have demonstrated enhanced enantiomeric resolution capabilities for various compound classes . Specifically, specialized capillary columns like Rt-βDEXsm and Rt-βDEXse have been employed for the separation of chiral compounds with structures similar to delta-octalactone .
These columns incorporate various combinations of alkylated beta-cyclodextrins into a cyanopropyl-dimethyl polysiloxane liquid stationary phase, achieving significant separation of enantiomers while maintaining stability and extended column lifetime . This technology would be applicable to the separation and analysis of delta-6S-octalactone from its enantiomeric counterpart.
Method Stability and Reproducibility
Research has demonstrated that chiral GC columns maintain enantiomeric separation capability with minimal loss in resolution even after extensive use (up to 250 injections) . This stability is crucial for reliable analytical methods in both research and quality control applications involving delta-6S-octalactone.
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